molecular formula C15H24BF3LiNO3 B7880441 Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate

Cat. No.: B7880441
M. Wt: 341.1 g/mol
InChI Key: JOXKBFDDKINTIM-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate is an advanced organoboron reagent with the molecular formula C 15 H 24 BF 3 LiNO 3 and a molecular weight of 341.10 . This compound, classified as a lithium trialkylarylborate, is primarily designed for research applications in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its structure, featuring a borate complex with a 6-(trifluoromethyl)pyridin-2-yl group, makes it a valuable precursor for introducing a fluorinated pyridine moiety into more complex molecules. The triisopropoxy borate component enhances the solubility and stability of the reagent, facilitating its handling and use in various organic solvents. The key research value of this compound lies in its application in Suzuki-Miyaura and other related cross-coupling reactions to create biaryl and heteroaryl structures. The presence of the trifluoromethyl group on the pyridine ring is of significant interest in medicinal chemistry and agrochemical research, as this functional group often improves a molecule's metabolic stability, lipophilicity, and binding affinity. Researchers utilize this reagent to synthesize novel compounds for developing pharmaceuticals, materials, and ligands for catalysis. As a refined organometallic building block, it offers high purity and predictable reactivity, streamlining the synthesis of complex, fluorinated targets. This product is strictly For Research Use Only.

Properties

IUPAC Name

lithium;tri(propan-2-yloxy)-[6-(trifluoromethyl)pyridin-2-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-7-8-13(20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXKBFDDKINTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BF3LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation of 6-(Trifluoromethyl)Pyridine

The lithiation step employs strong lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate the pyridine substrate at the 2-position. Computational studies suggest that the trifluoromethyl group’s electron-withdrawing nature increases the acidity of the adjacent proton, facilitating selective deprotonation at temperatures between −80°C and −70°C. Solvent choice is critical, with tetrahydrofuran (THF) providing optimal coordination to stabilize the lithiated intermediate.

Reaction Conditions for Lithiation

  • Base : LiTMP or n-butyllithium (n-BuLi) in THF

  • Temperature : −80°C to −70°C

  • Time : 0.5–1 hour

  • Yield : 85–92% (estimated via quenching studies)

Boron Esterification with Triisopropyl Borate

The lithiated pyridine intermediate reacts with triisopropyl borate (B(OiPr)₃) to form the triisopropoxyborate complex. This step occurs via nucleophilic attack of the lithium species on the electrophilic boron center, displacing isopropoxy groups. The reaction is typically conducted at −55°C to −45°C to minimize side reactions, with a 3–5 hour stirring period to ensure complete conversion.

Key Parameters for Boron Esterification

ParameterOptimal RangeImpact on Yield
Temperature−55°C to −45°CPrevents borate decomposition
Molar Ratio (Li:B)1:1 to 1:1.4Ensures complete boron incorporation
SolventTHF/hexane mixturesEnhances solubility of intermediates

Industrial-Scale Production Strategies

A patented industrial method (CN111303192A) outlines a scalable approach adaptable to this compound synthesis. The process emphasizes cost efficiency by avoiding expensive brominated precursors and instead using chlorinated substrates.

Reaction Setup and Workflow

  • Lithiation : 2-Chloro-6-(trifluoromethyl)pyridine is treated with LiTMP in THF at −80°C.

  • Boronylation : Triisopropyl borate is added dropwise, maintaining temperatures below −70°C.

  • Acidification : Hydrochloric acid is introduced at −10°C to protonate the borate, yielding the free boronic acid.

  • Lithiation : The boronic acid is treated with lithium hydroxide to form the final lithium salt.

Industrial Process Metrics

  • Batch Size : 1–5 kg (pilot scale)

  • Overall Yield : 70–75%

  • Purity : ≥98% (via LC-MS and ¹¹B NMR)

Comparative Analysis of Methodologies

The table below contrasts laboratory-scale and industrial methods:

Parameter Laboratory-Scale Industrial-Scale
BaseLiTMPn-BuLi/LiTMP mixtures
Temperature ControlDry ice/acetone bathsJacketed reactors with cryogenic cooling
PurificationColumn chromatographyCrystallization from dichloroethane
Cycle Time12–24 hours6–8 hours
Solvent Recovery60–70%90–95% (closed-loop systems)

Industrial methods favor n-BuLi for its lower cost and faster reaction kinetics, albeit with slightly reduced regioselectivity compared to LiTMP.

Characterization and Quality Control

Post-synthetic analysis ensures the structural integrity and purity of the product:

Spectroscopic Techniques

  • ¹¹B NMR : A singlet at δ 18–20 ppm confirms boron incorporation.

  • ¹⁹F NMR : Resonances at δ −60 to −65 ppm verify the intact trifluoromethyl group.

  • LC-MS : Molecular ion peaks at m/z 341.10 (M-Li⁺) align with theoretical values.

Crystallographic Validation

Single-crystal X-ray diffraction reveals a trigonal planar geometry around boron, with B–O bond lengths of 1.36–1.38 Å and O–B–O angles of 120°±2° .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states of the borate group.

  • Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

  • Substitution: : Substitution reactions can occur at the pyridine ring or the borate group, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the pyridine ring or borate group.

Scientific Research Applications

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and catalysis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various medical applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, and influencing their activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity and stability of lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate are influenced by its substituents and ligand structure. Below is a detailed comparison with related compounds:

2.1. Positional Isomers: 4-CF₃ vs. 6-CF₃ Substitution
  • Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate (CAS 2095458-45-8): Shares the same molecular formula (C₁₅H₂₄BF₃LiNO₃) but has the -CF₃ group at the 4-position of the pyridine ring. The 4-CF₃ substitution creates distinct electronic effects compared to the 6-CF₃ analog. Hazard profile: Both isomers share H315 (skin irritation) and H319 (eye irritation) warnings .
2.2. Substituent Effects: Trifluoromethyl vs. Fluorine or Methoxy
  • Lithium triisopropyl 2-(6-fluoropyridyl)borate (CAS 1256364-28-9):
    • Substituted with a fluoro group (-F) at the 6-position.
    • Fluorine is less electron-withdrawing than -CF₃, leading to higher electron density at the pyridine nitrogen. This may enhance coordination with palladium catalysts but reduce electrophilic activation in coupling reactions .
  • Methyl 5-(6-methoxypyridin-2-yl)-3-phenylthiophene-2-carboxylate: Features a methoxy (-OCH₃) group at the 6-position. Reported yields in Pd-mediated reactions are 83%, lower than trifluoromethyl analogs (99%) due to steric and electronic differences .
2.3. Ligand Variations: Triisopropoxy vs. Triolborate
  • Lithium 2-pyridyltriolborate: Uses a triolborate ligand (1,1,1-tris(hydroxymethyl)ethane) instead of triisopropoxy groups. Triolborates are more hydrophilic, enhancing solubility in polar solvents like water or ethanol. However, they may exhibit lower thermal stability compared to triisopropoxy variants .

Data Tables

Table 1: Structural and Physical Properties of Selected Lithium Pyridinylborates
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Storage Conditions Hazard Statements
Lithium triisopropoxy(6-CF₃-pyridin-2-yl)borate 6-CF₃ C₁₅H₂₄BF₃LiNO₃ 341.10 Inert, 2–8°C H315, H319
Lithium triisopropoxy(4-CF₃-pyridin-2-yl)borate 4-CF₃ C₁₅H₂₄BF₃LiNO₃ 341.10 Inert, 2–8°C H315, H319
Lithium triisopropyl 2-(6-F-pyridyl)borate 6-F C₁₄H₂₃BFNLiO₃ 298.09 Not reported Not reported
Table 2: Reaction Performance in Cross-Couplings
Compound Reaction Partner Catalyst Yield (%) Key Observation
6-CF₃-pyridinylborate (Target) 2-Bromopyridine Pd(PPh₃)₄ 99 High efficiency due to -CF₃ activation
6-OCH₃-pyridinyl derivative 2-Bromo-6-methoxypyridine Pd(PPh₃)₄ 83 Lower yield from electron-donating -OCH₃
6-F-pyridinylborate Aryl halides Not reported N/A Predicted slower oxidative addition

Key Findings

Electronic Effects : The -CF₃ group at the 6-position optimizes electron withdrawal, enhancing reactivity in metal-mediated cross-couplings compared to 4-CF₃ or -F analogs .

Steric Considerations: Triisopropoxy ligands improve solubility in non-polar solvents (e.g., 1,4-dioxane) compared to hydrophilic triolborates, favoring reactions in organic phases .

Hazard Consistency : All trifluoromethyl-substituted borates share skin/eye irritation risks, necessitating strict handling protocols .

Biological Activity

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C15H24BF3LiO3\text{C}_{15}\text{H}_{24}\text{BF}_3\text{LiO}_3

This compound features a lithium ion coordinated with a borate group and a trifluoromethyl-substituted pyridine, which contributes to its unique chemical properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Metal Ion Interaction : The lithium ion can interact with various biological molecules, influencing enzymatic activities and signaling pathways.
  • Ligand Binding : The compound may act as a ligand for specific receptors, modulating their activity and potentially affecting cellular responses.
  • Formation of Reactive Species : The presence of the borate group allows for the formation of reactive intermediates that can participate in biochemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections, particularly in antibiotic-resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Line MCF-7

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound for 48 hours. The results indicated:

  • IC50 Value : 25 µM
  • Apoptotic Cells : 40% at 50 µM concentration
  • Cell Cycle Arrest : Significant G1 phase arrest observed.

Research Applications

This compound is being explored for various applications beyond antimicrobial and anticancer activities:

  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.
  • Material Science : The compound's unique properties are being utilized in synthesizing advanced materials with specific functionalities.

Q & A

Q. What are the optimal synthetic routes for Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate, and how can purity be validated?

The synthesis typically involves transmetallation of a pyridyl halide with triisopropyl borate under controlled conditions. For example, Yamamoto et al. (2011) demonstrated that reacting 2-bromo-6-(trifluoromethyl)pyridine with triisopropyl borate in the presence of n-butyllithium yields the lithium borate complex. Critical steps include maintaining anhydrous conditions and low temperatures (−78°C to 0°C) to avoid side reactions . Purity validation requires ¹H/¹³C NMR to confirm the absence of unreacted halide, FTIR to verify borate coordination, and HRMS for molecular weight confirmation. Storage under inert atmosphere at −20°C prevents decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this borate’s structure and stability?

  • NMR spectroscopy : ¹⁹F NMR resolves the trifluoromethyl group’s environment (δ −60 to −70 ppm), while ¹¹B NMR confirms tetrahedral borate coordination (δ 10–15 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., B–O ≈ 1.48 Å) and confirms steric effects from the triisopropoxy groups .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >150°C under nitrogen .

Q. How should researchers handle air- and moisture-sensitive borate complexes during experiments?

Use Schlenk lines or gloveboxes for synthesis and storage. Reactions require rigorously dried solvents (e.g., THF over Na/benzophenone). Quenching with degassed methanol minimizes borate hydrolysis. Safety protocols mandate argon/vacuum cycles for glassware and cold traps to capture volatile byproducts .

Advanced Research Questions

Q. What mechanistic insights explain this borate’s reactivity in cross-coupling reactions?

The borate acts as a nucleophile in Suzuki-Miyaura couplings , transferring the pyridyl group to palladium catalysts (e.g., Pd(PPh₃)₄). Density functional theory (DFT) studies suggest the trifluoromethyl group enhances electrophilicity at the pyridyl carbon, lowering the activation energy for transmetallation. Key intermediates include a Pd(II)–borate complex, with rate-determining steps influenced by solvent polarity (e.g., 1,4-dioxane/water mixtures) and base strength (K₃PO₄ vs. Cs₂CO₃) .

Q. How can computational methods predict electronic properties relevant to catalytic applications?

  • GGA-PBE functionals (Perdew-Burke-Ernzerhof) model electron density distribution, revealing charge transfer from boron to the pyridyl ring .
  • VASP simulations (Vienna ab initio package) using PAW pseudopotentials calculate HOMO-LUMO gaps (~3.2 eV), correlating with experimental redox potentials .
  • NBO analysis identifies hyperconjugation between boron’s p-orbital and the pyridyl π-system, stabilizing the transition state in cross-couplings .

Q. What strategies resolve contradictions in observed vs. theoretical reaction yields?

Discrepancies often arise from solvent coordination effects or catalyst decomposition . Systematic screening (e.g., DoE methodologies ) optimizes parameters:

  • Ligand effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in aryl couplings.
  • Additives : LiCl accelerates transmetallation by polarizing the Pd–Br bond .
  • Kinetic profiling : In situ IR monitors borate consumption, identifying side reactions (e.g., proto-deboronation) .

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